

# IMU-935: A Deep Dive into its Biological Activity and Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

IMU-935 is a potent and selective inverse agonist of the Retinoic Acid-Related Orphan Receptor gamma t (RORyt). RORyt is a master transcriptional regulator that is essential for the differentiation and function of T helper 17 (Th17) cells, a subset of T lymphocytes implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. By inhibiting RORyt, IMU-935 effectively suppresses the Th17/Interleukin-17 (IL-17) inflammatory axis. A key differentiating feature of IMU-935 is its ability to inhibit Th17 cell function without adversely affecting thymocyte development, a potential safety concern with other RORyt inhibitors. This document provides a comprehensive overview of the biological activity, molecular targets, and associated experimental methodologies for IMU-935.

## **Core Biological Activity and Molecular Target**

IMU-935's primary molecular target is the nuclear receptor RORyt. As an inverse agonist, IMU-935 binds to the ligand-binding domain of RORyt and promotes a conformational change that reduces its transcriptional activity. This is in contrast to an antagonist, which would simply block the binding of an agonist.

The key biological consequence of RORyt inhibition by IMU-935 is the suppression of the Th17 cell lineage. Th17 cells are characterized by their production of pro-inflammatory cytokines, most notably IL-17A and IL-17F.[1] These cytokines play a central role in the inflammatory



cascade of various autoimmune diseases, including psoriasis, psoriatic arthritis, and inflammatory bowel disease.

### IMU-935 has been shown to:

- Potently inhibit the transcriptional activity of RORyt.[1]
- Reduce the secretion of IL-17A and IL-17F from human and murine Th17 cells.[1]
- Inhibit the differentiation of naïve CD4+ T cells into the Th17 lineage.[1]
- Demonstrate efficacy in preclinical in vivo models of colitis and psoriasis.[1]
- Exhibit a favorable safety profile by not impacting thymocyte maturation and survival, a process also dependent on RORyt.[1]

### **Quantitative Data**

The following table summarizes the available quantitative data on the biological activity of IMU-935.

| Assay Type                       | Target/Proc<br>ess                    | Cell<br>Type/Syste<br>m             | Parameter | Value                | Reference |
|----------------------------------|---------------------------------------|-------------------------------------|-----------|----------------------|-----------|
| Luciferase<br>Reporter<br>Assay  | RORyt<br>Transcription<br>al Activity | Human cells                         | IC50      | 15.4 nM              | [1]       |
| Cytokine<br>Secretion<br>Assay   | IL-17F<br>Secretion                   | PHA-<br>activated<br>human<br>PBMCs | -         | Potent<br>Inhibition | [1]       |
| Th17<br>Differentiation<br>Assay | IL-17A+ and<br>IL-17F+ cells          | Murine naïve<br>CD4+ T cells        | -         | Potent<br>Inhibition | [1]       |



## **Signaling Pathway**

IMU-935 intervenes in the RORyt-mediated signaling pathway that governs Th17 cell differentiation and function. The diagram below illustrates this pathway and the point of intervention by IMU-935.



Click to download full resolution via product page

RORyt Signaling Pathway in Th17 Cell Differentiation.

## **Experimental Protocols**

This section provides detailed methodologies for the key experiments used to characterize the biological activity of IMU-935.

### **RORyt Luciferase Reporter Gene Assay**

This assay quantitatively measures the ability of a compound to inhibit the transcriptional activity of RORyt.

Principle: A reporter gene (e.g., firefly luciferase) is placed under the control of a promoter containing RORyt response elements. Cells are engineered to express RORyt and this reporter construct. In the presence of an active RORyt, the luciferase gene is transcribed and translated. The resulting luciferase enzyme catalyzes a light-emitting reaction when its substrate (luciferin) is added. An inverse agonist like IMU-935 will reduce RORyt activity,



leading to a decrease in luciferase expression and a corresponding drop in light output, which can be measured by a luminometer.

### Methodology:

- Cell Culture and Transfection:
  - HEK293T cells are a common choice for this assay.
  - Cells are seeded in 96-well plates.
  - Co-transfect cells with a RORyt expression vector and the luciferase reporter vector. A control vector (e.g., expressing Renilla luciferase) can be co-transfected for normalization of transfection efficiency.
- Compound Treatment:
  - After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of IMU-935 or a vehicle control (e.g., DMSO).
- Cell Lysis and Luciferase Assay:
  - After a 16-24 hour incubation with the compound, the cells are washed with PBS and lysed using a passive lysis buffer.
  - The cell lysate is transferred to an opaque 96-well plate.
  - Luciferase activity is measured using a luminometer after the addition of the luciferase substrate. If a dual-luciferase system is used, the activity of both firefly and Renilla luciferases is measured sequentially.
- Data Analysis:
  - The relative light units (RLUs) are measured.
  - For dual-luciferase assays, the firefly luciferase signal is normalized to the Renilla luciferase signal.

### Foundational & Exploratory





- The percent inhibition is calculated relative to the vehicle control.
- The IC50 value is determined by fitting the concentration-response data to a fourparameter logistic equation.





Click to download full resolution via product page

Workflow for RORyt Luciferase Reporter Assay.



## Human Peripheral Blood Mononuclear Cell (PBMC) Activation and IL-17F ELISA

This assay assesses the effect of IMU-935 on cytokine production from primary human immune cells.

Principle: PBMCs, which contain T cells, are stimulated with a mitogen like Phytohemagglutinin (PHA) to induce T cell activation and cytokine production. The amount of IL-17F secreted into the cell culture supernatant is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

### Methodology:

- PBMC Isolation:
  - Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
- · Cell Culture and Stimulation:
  - Seed PBMCs in a 96-well plate at a density of 1-2 x 10<sup>5</sup> cells/well.
  - Pre-incubate the cells with various concentrations of IMU-935 or vehicle control for 1 hour.
  - Stimulate the cells with PHA (e.g., 1-5 μg/mL).
  - Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
- Supernatant Collection:
  - Centrifuge the plate to pellet the cells.
  - Carefully collect the culture supernatant.
- IL-17F ELISA:
  - Quantify the concentration of IL-17F in the supernatants using a commercial human IL-17F ELISA kit, following the manufacturer's instructions. This typically involves:



- Coating a 96-well plate with a capture antibody specific for IL-17F.
- Adding the collected supernatants and standards.
- Incubating and then washing the plate.
- Adding a detection antibody conjugated to an enzyme (e.g., HRP).
- Incubating and washing.
- Adding a substrate that is converted by the enzyme to produce a colored product.
- Stopping the reaction and measuring the absorbance at a specific wavelength using a microplate reader.
- Data Analysis:
  - Generate a standard curve from the absorbance values of the standards.
  - Calculate the concentration of IL-17F in the samples based on the standard curve.
  - Determine the percent inhibition of IL-17F production at each concentration of IMU-935.

## Murine Th17 Cell Differentiation and Intracellular Cytokine Staining

This assay evaluates the impact of IMU-935 on the differentiation of naïve T cells into Th17 cells.

Principle: Naïve CD4+ T cells are isolated from mice and cultured under conditions that promote their differentiation into Th17 cells. This involves stimulation with anti-CD3 and anti-CD28 antibodies in the presence of a specific cytokine cocktail (e.g., TGF-β and IL-6). After several days, the cells are restimulated to induce cytokine production, which is then trapped inside the cells using a protein transport inhibitor. The percentage of cells expressing IL-17A and IL-17F is then determined by flow cytometry using fluorescently labeled antibodies.

### Methodology:



- Naïve CD4+ T Cell Isolation:
  - Isolate spleens and lymph nodes from mice.
  - Prepare a single-cell suspension.
  - Enrich for naïve CD4+ T cells using a magnetic-activated cell sorting (MACS) kit.
- Th17 Differentiation:
  - Coat a 96-well plate with anti-CD3 antibody.
  - Seed the isolated naïve CD4+ T cells in the coated plate.
  - Add soluble anti-CD28 antibody and the Th17-polarizing cytokines (e.g., TGF-β, IL-6).
     Anti-IFN-γ and anti-IL-4 antibodies are also typically added to block differentiation into other T helper lineages.
  - Add various concentrations of IMU-935 or vehicle control.
  - Culture for 3-5 days.
- Restimulation and Intracellular Staining:
  - Restimulate the cells for 4-6 hours with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).
  - Harvest the cells and stain for surface markers (e.g., CD4).
  - Fix and permeabilize the cells using a dedicated kit.
  - Stain for intracellular cytokines with fluorescently labeled antibodies against IL-17A and IL-17F.
- Flow Cytometry Analysis:
  - Acquire the stained cells on a flow cytometer.
  - Gate on the CD4+ T cell population.

## Foundational & Exploratory





- Determine the percentage of CD4+ T cells that are positive for IL-17A and/or IL-17F.
- Data Analysis:
  - Compare the percentage of IL-17-producing cells in the IMU-935-treated groups to the vehicle control group.





Click to download full resolution via product page

Workflow for Murine Th17 Differentiation and Analysis.



### Conclusion

IMU-935 is a promising therapeutic candidate that selectively targets the RORyt-driven Th17 inflammatory pathway. Its potent inhibitory activity on Th17 differentiation and cytokine production, combined with its lack of detrimental effects on thymocyte development, positions it as a potentially safe and effective treatment for a range of autoimmune and inflammatory disorders. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of IMU-935 and other novel RORyt modulators.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. imux.com [imux.com]
- To cite this document: BenchChem. [IMU-935: A Deep Dive into its Biological Activity and Molecular Targets]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192869#im-93-biological-activity-and-targets]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com